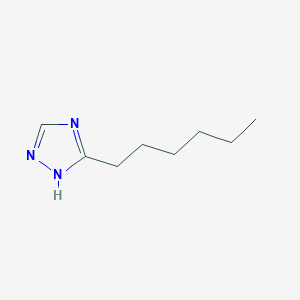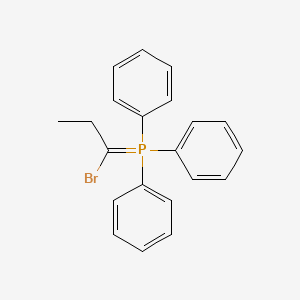
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a bromopropylidene group attached to a triphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a bromopropylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organophosphorus compounds with different functional groups .
Scientific Research Applications
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites
Mechanism of Action
The mechanism of action of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions. These interactions can lead to the formation of new chemical bonds and the activation or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural properties.
(1-Chloropropylidene)(triphenyl)-lambda~5~-phosphane: A related compound with a chlorine atom instead of bromine.
(1-Iodopropylidene)(triphenyl)-lambda~5~-phosphane: Another related compound with an iodine atom instead of bromine
Uniqueness
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metal ions. This makes it a valuable reagent in organic synthesis and catalysis, offering distinct advantages over similar compounds in certain applications .
Properties
CAS No. |
66070-41-5 |
|---|---|
Molecular Formula |
C21H20BrP |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-bromopropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H20BrP/c1-2-21(22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
HTNICZXFWIJJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)


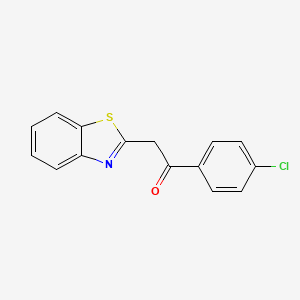
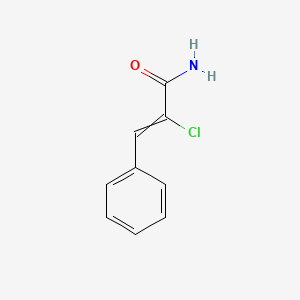
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

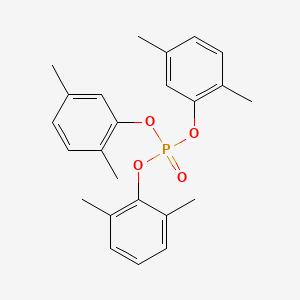
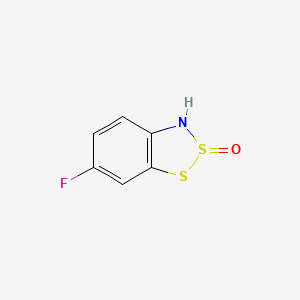
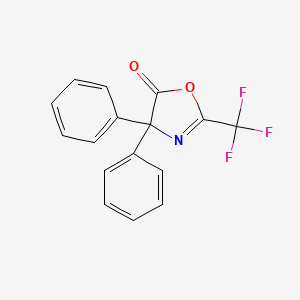
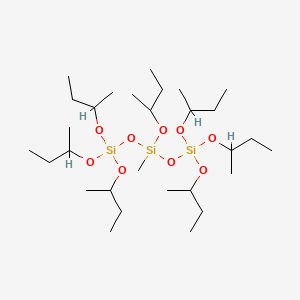
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
